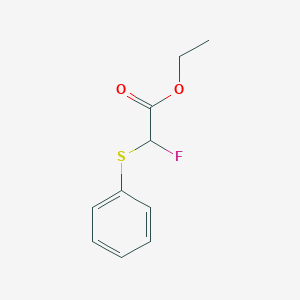

Ethyl Fluoro(phenylthio)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-2-phenylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2S/c1-2-13-10(12)9(11)14-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWIKXHJWRIFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456924 | |

| Record name | Ethyl Fluoro(phenylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106372-59-2 | |

| Record name | Ethyl Fluoro(phenylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Fluoro(phenylthio)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl Fluoro Phenylthio Acetate and Analogues

Electrochemical Fluorination Strategies

Electrochemical methods offer a powerful and often more environmentally benign alternative to traditional chemical reagents for the formation of carbon-fluorine bonds. Anodic fluorination, in particular, has emerged as a key technique for the selective fluorination of various organic substrates.

Regioselective Anodic Fluorination of α-(Phenylthio)acetates and Related Dithioacetals

The presence of a phenylthio group at the α-position to an ester functionality serves as a potent electroauxiliary, facilitating anodic oxidation and subsequent fluorination. The regioselectivity of this process is a critical aspect, with the reaction outcome often being a delicate balance between α-fluorination and fluorodesulfurization.

The choice of electrolytic conditions, particularly the supporting electrolyte and solvent, plays a pivotal role in directing the outcome of the anodic fluorination of α-(phenylthio)acetates and their dithioacetal analogues. Poly(hydrogen fluoride) salts, such as triethylamine-hydrogen fluoride (Et₃N·nHF) and tetraethylammonium-hydrogen fluoride (Et₄NF·nHF) complexes, are commonly employed as both the supporting electrolyte and the fluoride source. The composition of these salts, specifically the value of 'n' (the number of HF molecules), significantly influences the reaction's selectivity.

In the anodic fluorination of ethyl α,α-bis(phenylthio)acetate, a close analogue of the target compound, the product distribution between α-fluorination and fluorodesulfurization was found to be highly dependent on the supporting poly(HF) salt used nih.gov. For instance, using Et₃N·3HF as the electrolyte selectively yields the α-fluorinated product, whereas employing salts with a higher HF content can favor the formation of fluorodesulfurization products nih.gov.

The solvent also exerts a considerable influence on the reaction. In the anodic fluorination of methyl α-(phenoxy)acetate bearing a phenylthio group, various solvents were investigated in the presence of Et₃N·3HF d-nb.info. While dimethoxyethane (DME) led to the selective formation of the α-fluorination product, it required a large excess of electricity due to its own anodic decomposition d-nb.info. In contrast, anodically stable acetonitrile (MeCN) provided a similar yield of the α-fluorinated product with a much lower charge passed d-nb.info. Dichloromethane (CH₂Cl₂) and nitromethane (MeNO₂) were found to be less effective d-nb.info. Interestingly, conducting the electrolysis under solvent-free conditions also predominantly yielded the α-fluorination product d-nb.info.

The following table summarizes the effect of the supporting salt on the product distribution in the anodic fluorination of ethyl α,α-bis(phenylthio)acetate in MeCN nih.gov:

| Supporting Salt | Product Distribution (α-F : Fluorodesulfurization) |

| Et₃N·3HF | Selective for α-fluorination |

| Et₃N·4HF | Increased proportion of fluorodesulfurization product |

| Et₃N·5HF | Predominantly fluorodesulfurization product |

| Et₄NF·3HF | Selective for α-fluorination |

| Et₄NF·4HF | Increased proportion of fluorodesulfurization product |

| Et₄NF·5HF | Predominantly fluorodesulfurization product |

Anodic fluorodesulfurization, the replacement of a sulfur-containing group with a fluorine atom, can proceed through either a direct or an indirect pathway.

In a direct anodic process, the substrate itself is oxidized at the anode surface. For α-(phenylthio)acetates, this involves the initial removal of an electron from the sulfur atom. This is followed by one of two main pathways: elimination of an α-proton and a second one-electron oxidation to form a cationic intermediate that reacts with a fluoride ion, leading to α-fluorination, or a pathway that results in the cleavage of the carbon-sulfur bond and subsequent fluorination nih.gov.

In an indirect anodic process, a mediator is first oxidized at the anode. This oxidized mediator then acts as a chemical oxidant for the substrate in the bulk solution. While not specifically detailed for Ethyl Fluoro(phenylthio)acetate in the provided search results, this mechanism is a common strategy in electrochemical synthesis to overcome issues such as slow heterogeneous electron transfer or passivation of the electrode surface.

The regioselective anodic fluorination of S-alkyl benzothioate derivatives in Et₄NF·4HF/CH₂Cl₂ provides a relevant mechanistic insight. The reaction is initiated by an electron transfer primarily from the sulfur atom, which can then follow different pathways to yield the α-fluorinated product nih.govnih.gov. The presence of an electron-withdrawing group, such as the ester in Ethyl (phenylthio)acetate, facilitates the elimination of the α-proton, favoring the pathway to α-fluorination nih.gov.

Radiofluorination Approaches for Analogue Compounds

The introduction of the positron-emitting isotope fluorine-18 ([¹⁸F]) is of paramount importance for the synthesis of radiotracers for Positron Emission Tomography (PET). Electrochemical methods have been explored for the synthesis of [¹⁸F]-labeled compounds.

While specific examples for the radiofluorination of this compound are not prevalent, methodologies developed for analogous structures are highly relevant. Copper-mediated nucleophilic radiofluorination of arylstannanes with [¹⁸F]KF has been demonstrated as a fast and efficient method compatible with a range of functional groups nih.gov. This approach has been successfully applied to the synthesis of clinically relevant radiotracers nih.gov. The synthesis of ¹⁸F-labeled aryl fluorosulfates via nucleophilic radiofluorination represents another important advancement in the field, offering a reliable method for the preparation of PET imaging agents researchgate.net. These methods highlight the potential for adapting modern radiofluorination techniques to label α-(phenylthio)acetate derivatives.

Nucleophilic Fluorination Pathways

Nucleophilic fluorination is a cornerstone of organofluorine chemistry, involving the reaction of a nucleophilic fluoride source with an electrophilic carbon center. This approach offers a complementary strategy to electrochemical methods for the synthesis of this compound.

Utilization of Alkali Metal Fluorides and Electrophilic Fluorinating Agents in C-F Bond Formation

The formation of the C-F bond in the target molecule can be achieved through two main strategies within the nucleophilic fluorination paradigm: the use of a nucleophilic fluoride source to displace a leaving group, or the reaction of an enolate equivalent with an electrophilic fluorinating agent.

Alkali metal fluorides , such as potassium fluoride (KF) and cesium fluoride (CsF), are common and inexpensive sources of nucleophilic fluoride nih.govacsgcipr.org. However, their low solubility in organic solvents often necessitates the use of phase-transfer catalysts or polar aprotic solvents to achieve efficient fluorination nih.gov. The reactivity of these salts can be enhanced through the formation of poly(hydrogen fluoride) complexes nih.gov. In the context of synthesizing this compound, a plausible route would involve the preparation of an α-halo-α-(phenylthio)acetate precursor, followed by nucleophilic substitution with an alkali metal fluoride.

Electrophilic fluorinating agents provide an alternative and widely used approach. These reagents act as a source of "F⁺" and react with nucleophilic carbon species, such as enolates. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) wikipedia.orgalfa-chemistry.combrynmawr.eduacsgcipr.orgnih.gov. The synthesis of this compound via this route would typically involve the generation of the corresponding enolate of Ethyl (phenylthio)acetate, followed by quenching with an electrophilic fluorinating agent.

The choice between these nucleophilic strategies depends on factors such as substrate availability, functional group tolerance, and desired stereochemical outcome.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound and its analogues often relies on the strategic derivatization of readily available starting materials and subsequent functional group transformations.

Derivatization Strategies for Synthesis of Key Intermediates

A primary strategy for the synthesis of the this compound scaffold involves the nucleophilic substitution of a suitable precursor, such as ethyl bromofluoroacetate, with a thiol. Thiophenol and its derivatives are commonly used nucleophiles in this context. The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces the bromide ion to form the desired α-fluoro-α-thioester.

The versatility of this method allows for the synthesis of a wide range of analogues by employing variously substituted thiophenols. This approach provides access to a library of compounds with diverse electronic and steric properties, which is crucial for structure-activity relationship studies in medicinal and agricultural chemistry. For instance, the reaction of ethyl bromofluoroacetate with different (hetero)aryl thiophenols can yield a variety of products. nih.gov

| Entry | Thiophenol Derivative | Product |

| 1 | Thiophenol | This compound |

| 2 | 4-Methylthiophenol | Ethyl fluoro(p-tolylthio)acetate |

| 3 | 4-Chlorothiophenol | Ethyl (4-chlorophenylthio)fluoroacetate |

| 4 | 2-Naphthalenethiol | Ethyl fluoro(naphthalen-2-ylthio)acetate |

This derivatization strategy serves as a foundational method for accessing the core structure of these important compounds.

Oxidative Transformations of the Thioether Moiety

The thioether group in this compound is susceptible to oxidation, providing a pathway to synthesize the corresponding sulfoxides and sulfones. These oxidized derivatives are of significant interest as they often exhibit distinct biological activities compared to the parent thioether.

The selective oxidation of the thioether to the sulfoxide can be achieved using a variety of oxidizing agents under controlled conditions. Mild oxidants such as hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, are commonly employed to prevent overoxidation to the sulfone. nih.govorientjchem.org

Further oxidation of the sulfoxide, or direct oxidation of the thioether with stronger oxidizing agents, yields the corresponding sulfone. organic-chemistry.orgresearchgate.net Reagents like potassium permanganate or excess hydrogen peroxide under more forcing conditions can be used for this transformation. The resulting α-fluoro-α-sulfonyl esters are valuable synthetic intermediates and have applications in various fields of chemistry.

| Starting Material | Oxidizing Agent | Product |

| This compound | m-CPBA (1 equiv.) | Ethyl fluoro(phenylsulfinyl)acetate |

| This compound | H₂O₂ (excess) | Ethyl fluoro(phenylsulfonyl)acetate |

| Ethyl fluoro(phenylsulfinyl)acetate | KMnO₄ | Ethyl fluoro(phenylsulfonyl)acetate |

The ability to selectively access the thioether, sulfoxide, and sulfone oxidation states significantly expands the chemical space accessible from the this compound scaffold.

Transesterification Reactions for Structural Diversification

Transesterification is a powerful reaction for modifying the ester group of this compound, allowing for the synthesis of a variety of analogues with different alkyl or aryl groups. This reaction typically involves the treatment of the ethyl ester with an excess of another alcohol in the presence of an acid or base catalyst.

The equilibrium nature of transesterification often requires driving the reaction to completion by removing the liberated ethanol, for example, by distillation. Both acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, and base catalysts, like sodium alkoxides, can be effective. The choice of catalyst and reaction conditions depends on the substrate's stability and the desired product.

This methodology allows for the straightforward synthesis of methyl, propyl, butyl, or other alkyl esters of fluoro(phenylthio)acetic acid, as well as the potential to introduce more complex alcohol fragments. This structural diversification is essential for fine-tuning the physicochemical properties of the molecule for specific applications.

| Starting Ester | Alcohol | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Mthis compound |

| This compound | n-Propanol | NaOPr | n-Propyl fluoro(phenylthio)acetate |

| This compound | Isopropanol | Ti(OⁱPr)₄ | Isopropyl fluoro(phenylthio)acetate |

Through these advanced synthetic methodologies, a diverse array of this compound analogues and their derivatives can be efficiently prepared, opening avenues for further exploration of their chemical and biological properties.

Mechanistic Investigations and Reactivity Profiling

Fundamental Insights into Reaction Mechanisms

The chemical transformations involving ethyl fluoro(phenylthio)acetate and related α-fluoro sulfides are governed by the interplay of various intermediates and reaction conditions.

Elucidation of Radical Intermediates in C-F Bond Cleavage and Functionalization

The cleavage of the carbon-fluorine (C-F) bond is a significant challenge in organic synthesis due to its high bond dissociation energy. baranlab.org However, under specific conditions, such as photochemical activation, the C-F bond in compounds like ethyl trifluoroacetate can be selectively functionalized. nih.gov This process often involves the formation of radical intermediates. For instance, the photochemical defluorinative alkylation of ethyl trifluoroacetate proceeds through the activation of a single C-F bond, leading to the formation of a gem-difluoromethylene group. nih.gov While not directly studying this compound, this research highlights the potential for radical-mediated C-F bond functionalization in related fluorinated esters. nih.gov

Further insights come from metal-free reactions of β-keto esters with reagents like DAST (diethylaminosulfur trifluoride), which can lead to C-C bond cleavage, fluorination, and sulfenylation. nih.gov These complex transformations can generate unique doubly fluoro-functionalized compounds, suggesting the involvement of various reactive intermediates, though the specific nature of these intermediates as radical or ionic can be complex. nih.gov The ability to achieve such functionalizations without a metal catalyst is a significant advantage. nih.gov

Characterization of Cationic Intermediates and Deprotonation Processes in Electrochemical Systems

Electrochemical methods provide a powerful tool for studying reactive intermediates. While direct electrochemical studies on this compound are not extensively detailed in the provided context, the behavior of similar compounds offers valuable parallels. For example, the formation of cationic intermediates is a key step in many electrochemical reactions. In the context of related fluorinated compounds, the generation of a carbocation intermediate can be followed by various reaction pathways, including deprotonation. The stability and subsequent reactions of these cationic species are highly dependent on the molecular structure and the reaction environment.

The Influence of Electron-Withdrawing Groups and Steric Factors on Reactivity

The reactivity of organofluorine compounds is significantly influenced by the electronic properties of substituent groups. Electron-withdrawing groups, such as the fluorine atom and the phenylthio group in this compound, play a crucial role. The fluorine atom, due to its high electronegativity, exerts a strong inductive electron-withdrawing effect, which can stabilize negative charges on an adjacent carbon atom. baranlab.org This stabilization is a key factor in the acidity of the α-proton and the formation of the corresponding carbanion.

In a study on 2-aryl-2-fluoro-cyclopropylamines, it was observed that electron-withdrawing para-substituents on the aryl ring increased the potency of MAO A inhibition, demonstrating the significant impact of electronic effects on biological activity and, by extension, chemical reactivity. nih.govresearchgate.net Conversely, electron-donating groups can have the opposite effect. nih.govresearchgate.net

Steric factors also play a critical role in determining the outcome of reactions. For instance, in the nucleophilic addition of α-fluoro-α-phenylthio-α-phenylsulfonylmethane (FTSM) to aldehydes, the reaction is sensitive to the steric hindrance of the aldehyde. cas.cn Similarly, in the addition of allylboron compounds to fluoroalkyl ketones, the steric bulk of the reactants influences the diastereoselectivity of the reaction. nih.gov

Nucleophilic Addition Reactions of α-Fluorinated Carbanions

The carbanion generated by deprotonation of this compound is a potent nucleophile that participates in a variety of addition reactions.

Highly Diastereoselective Additions to Carbonyl Substrates

The nucleophilic addition of α-fluorinated carbanions to carbonyl compounds can proceed with high diastereoselectivity, leading to the formation of β-fluorinated carbinols. cas.cn A study on the addition of the carbanion from α-fluoro-α-phenylthio-α-phenylsulfonylmethane (FTSM) to aldehydes demonstrated the efficient synthesis of β-fluorinated carbinols with high diastereoselectivity. cas.cn This high level of stereocontrol is a valuable feature of these reactions.

The diastereoselectivity of these additions is influenced by several factors, including the nature of the solvent, the temperature, and the specific substrates involved. Control experiments have shown that the fluorine substituent not only facilitates the addition process but also enhances the diastereoselectivity. cas.cn

Below is a table summarizing the diastereoselective addition of the FTSM carbanion to various aldehydes, highlighting the yields and diastereomeric ratios (d.r.). cas.cn

| Entry | Aldehyde | Yield (%) | d.r. |

| 1 | Benzaldehyde | 95 | >95:5 |

| 2 | 4-Methylbenzaldehyde | 94 | >95:5 |

| 3 | 4-Methoxybenzaldehyde | 96 | >95:5 |

| 4 | 4-Chlorobenzaldehyde | 93 | >95:5 |

| 5 | 2-Naphthaldehyde | 92 | >95:5 |

| 6 | Cinnamaldehyde | 85 | >95:5 |

| 7 | Isobutyraldehyde | 88 | >95:5 |

| 8 | Pivalaldehyde | 82 | >95:5 |

Characteristics of Thermodynamically Controlled and Reversible Reaction Pathways

The nucleophilic addition of the carbanion derived from α-fluoro-α-phenylthio-α-phenylsulfonylmethane (FTSM) to aldehydes has been shown to be a thermodynamically controlled and reversible process. cas.cn This reversibility allows for the formation of the thermodynamically more stable diastereoisomer, leading to high diastereoselectivity. cas.cn

In contrast, the addition of the carbanion from fluoromethyl phenyl sulfone to carbonyls is an irreversible, kinetically controlled process that results in low diastereoselectivity. cas.cn The ability of the FTSM-derived carbanion to undergo a reversible addition is a key advantage, as it allows for an equilibrium to be established that favors the most stable product. This thermodynamic control is a significant factor in achieving the high levels of stereoselectivity observed in these reactions. cas.cn

Stereochemical Control in Monofluoroalkylation Processes

The stereochemical outcome of reactions involving the transfer of the fluoro(phenylthio)acetyl group to a substrate is a critical area of investigation. The ability to control the formation of new stereocenters is a cornerstone of modern organic synthesis. In the context of this compound, this control is primarily dictated by the approach of an electrophile to the enolate intermediate.

The generation of the enolate of this compound creates a planar, or near-planar, system. The facial selectivity of the subsequent alkylation reaction is influenced by several factors:

Nature of the Base and Counterion: The choice of base used for deprotonation and the associated counterion can lead to the formation of specific aggregates or chelated structures, which can block one face of the enolate.

Substrate-Directing Groups: In reactions with chiral substrates, existing stereocenters on the electrophile can direct the approach of the nucleophilic enolate.

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries attached to the ester or the employment of chiral catalysts can create a chiral environment around the enolate, leading to enantioselective transformations.

While specific studies on the stereochemical control in monofluoroalkylation processes involving this compound are not widely available in the public domain, general principles of asymmetric synthesis can be applied. For instance, the use of a chiral Lewis acid could coordinate to the carbonyl oxygen and the fluorine atom, creating a rigid, chiral environment that directs the incoming electrophile to one face of the enolate.

Table 1: Illustrative Examples of Factors Influencing Stereoselectivity in α-Fluoro Ester Alkylation

| Entry | Base/Catalyst | Electrophile | Diastereomeric/Enantiomeric Excess |

| 1 | Lithium diisopropylamide (LDA) | Achiral Benzaldehyde | Low to moderate |

| 2 | Chiral Lithium Amide Base | Achiral Benzaldehyde | Moderate to high |

| 3 | TiCl₄ with Chiral Ligand | Achiral Benzaldehyde | High |

Note: This table presents hypothetical data based on known principles of stereoselective alkylation of α-fluoro esters to illustrate the concepts, as specific experimental data for this compound was not found in the searched literature.

Studies on α-Carbon Acidity and its Impact on Reaction Selectivity

The acidity of the α-hydrogen in this compound is a key determinant of its reactivity. The pKa of this proton is influenced by the combined electron-withdrawing effects of the adjacent carbonyl group, the fluorine atom, and the phenylthio group.

The carbonyl group of the ester delocalizes the negative charge of the resulting enolate through resonance. The fluorine atom, being highly electronegative, exerts a strong inductive effect, which further stabilizes the negative charge on the α-carbon and thus increases the acidity of the α-hydrogen. The sulfur atom of the phenylthio group can also contribute to the stabilization of the conjugate base through the involvement of its d-orbitals, although this effect is generally considered less significant than the resonance effect of the carbonyl group and the inductive effect of fluorine.

The enhanced acidity of the α-hydrogen facilitates the formation of the corresponding enolate under relatively mild basic conditions. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including aldol reactions, Michael additions, and alkylations.

The selectivity of these reactions is a direct consequence of the electronic and steric environment of the α-carbon. For instance, the choice between O-alkylation and C-alkylation of the enolate can be influenced by the reaction conditions. Hard electrophiles tend to react at the more electronegative oxygen atom, while soft electrophiles favor reaction at the carbon atom.

Table 2: Estimated pKa Values of α-Protons in Related Carbonyl Compounds

| Compound | α-Substituents | Estimated pKa |

| Ethyl acetate | H, H | ~25 |

| Ethyl fluoroacetate | H, F | ~21 |

| Ethyl phenylthioacetate | H, SPh | ~20 |

| This compound | F, SPh | <20 (Predicted) |

Note: The pKa value for this compound is a prediction based on the additive effects of the fluoro and phenylthio substituents observed in related compounds. Specific experimental pKa data for this compound was not found in the searched literature.

Advanced Applications in Contemporary Organic Synthesis

Utility as Chiral Auxiliaries and Versatile Synthons

The strategic placement of fluorine in organic molecules can significantly influence their biological activity, making fluorinated compounds highly sought after in medicinal chemistry. Ethyl fluoro(phenylthio)acetate serves as a precursor to chiral fluorinated synthons that are instrumental in the asymmetric synthesis of complex molecules.

While direct application of this compound as a chiral auxiliary is not extensively documented, its derivatives are pivotal in creating stereogenic centers in molecules of pharmaceutical interest. A key strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary can be removed. wikipedia.org

For instance, α-fluoro-β-ketoesters, which can be prepared from inexpensive sources like ethyl fluoroacetate, are challenging substrates for asymmetric allylic alkylation. However, successful enantioselective palladium-catalyzed reactions using these substrates have been developed, yielding products with high enantiomeric excess. This methodology is crucial for preparing valuable intermediates such as 3-fluoropiperidines, which are important scaffolds in medicinal chemistry. cas.cn The development of such methodologies underscores the potential of synthons derived from this compound in the asymmetric synthesis of bioactive compounds.

The overarching goal of this area of research is the efficient and stereocontrolled synthesis of complex natural products and pharmaceutical agents. nih.gov The principles of asymmetric induction, whether through substrate control, reagent control, or the use of chiral auxiliaries, are fundamental to achieving these goals. wikipedia.org

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over the other, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org this compound can serve as a foundational molecule for the development of novel fluorinated reagents designed for asymmetric induction.

The presence of the fluorine atom can significantly influence the electronic and steric properties of a reagent, thereby affecting the stereochemical course of a reaction. While specific reagents for asymmetric induction directly derived from this compound are an emerging area of research, the general strategy is well-established. Chiral auxiliaries, such as Evans' oxazolidinones, are widely used to induce asymmetry in various reactions, including aldol condensations and alkylations. wikipedia.org By analogy, chiral reagents derived from this compound could be designed to deliver a fluorinated moiety in a stereocontrolled manner.

Construction of Fluorine-Containing Molecular Architectures

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound provides a valuable entry point for the synthesis of various fluorine-containing molecular structures.

β-Fluorinated carbinols are important structural motifs in many biologically active compounds. The aldol reaction is a powerful tool for their synthesis, involving the reaction of an enolate with a carbonyl compound. While specific examples of aldol reactions with the enolate of this compound are not prevalent in the literature, the reaction is a standard method for forming carbon-carbon bonds and creating new stereocenters.

The general approach would involve the deprotonation of this compound to form the corresponding enolate, which would then react with an aldehyde or ketone. The use of a chiral auxiliary or a chiral catalyst could, in principle, direct the stereochemical outcome of the reaction to produce optically active β-fluorinated carbinols. Asymmetric aldol reactions are a cornerstone of modern organic synthesis and have been extensively used in the synthesis of complex natural products. nih.gov

Fluorinated alkenes are valuable intermediates in organic synthesis and can be found in various bioactive molecules. The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes. cas.cnnih.gov This reaction typically involves the reaction of a heteroaryl sulfone with a carbonyl compound.

This compound can serve as a precursor to the necessary fluorinated sulfones for this reaction. For example, a key sulfide (B99878) intermediate for the Julia-Kocienski olefination can be synthesized from commercially available ethyl bromofluoroacetate, a direct precursor to this compound. nih.gov The subsequent oxidation of the sulfide to the sulfone provides the reagent needed for the olefination reaction. The reaction of this fluorinated sulfone with an aldehyde or ketone can then proceed to form the desired fluoroalkene, often with high stereoselectivity. nih.gov

The stereochemical outcome of the Julia-Kocienski olefination can be influenced by the fluorine atom on the sulfone reagent. nih.gov This methodology provides a versatile platform for the modular assembly of a wide range of fluoroalkenes. nih.govresearchgate.net

Table 1: Julia-Kocienski Reaction for the Synthesis of Fluorinated Alkenes

| Sulfone Precursor | Carbonyl Compound | Product | Stereoselectivity (Z:E) |

|---|---|---|---|

| Ethyl 2-fluoro-2-(pyrimidin-2-ylsulfonyl)acetate | p-Bromobenzaldehyde | Ethyl 2-fluoro-3-(4-bromophenyl)acrylate | 100:0 |

| Ethyl 2-fluoro-2-(pyrimidin-2-ylsulfonyl)acetate | 2-Thiophenecarboxaldehyde | Ethyl 2-fluoro-3-(thiophen-2-yl)acrylate | 100:0 |

Data derived from studies on related pyrimidine sulfones, illustrating the potential application of derivatives from this compound. cas.cn

Fluoroalkylation and Fluoro(sulfonyl)methylation Applications

The introduction of fluorinated alkyl groups into organic molecules is a key strategy in drug discovery. Fluoroalkyl phenyl sulfones are versatile reagents for such transformations. cas.cn

This compound can be readily oxidized to its corresponding sulfone, ethyl fluoro(phenylsulfonyl)acetate. This sulfone can then serve as a precursor for fluoro(sulfonyl)methylation reactions. For example, fluoromethyl phenyl sulfone, a widely used fluoroalkylation reagent, can be prepared via the hydrolysis of ethyl 2-fluoro-2-(phenylsulfonyl)acetate. acs.org The resulting fluoro(phenylsulfonyl)methyl anion can then be used as a nucleophile to introduce the fluoromethylsulfonyl group into various molecules. acs.org

Recent advances have focused on the development of photoredox copper-catalyzed fluoroalkylation-thiolation of alkenes using various fluoroalkyl phenyl sulfones. cas.cnnih.gov These methods allow for the simultaneous introduction of a fluoroalkyl group and a thioether moiety across a double bond, providing efficient access to complex fluorinated molecules. cas.cn

Table 2: Applications in Fluoroalkylation and Fluoro(sulfonyl)methylation

| Reagent Derivative | Reaction Type | Substrate | Product |

|---|---|---|---|

| Fluoromethyl phenyl sulfone | Nucleophilic Fluoro(sulfonyl)methylation | Electrophile | Monofluoromethylated compound |

| Fluoroalkyl phenyl sulfones | Fluoroalkylation-thiolation | Alkene | Fluoroalkylated thioether |

This table illustrates the types of reactions possible with sulfone derivatives of this compound. cas.cnacs.org

Introduction of Monofluoromethyl Groups into Complex Organic Frameworks

The incorporation of a monofluoromethyl (CH₂F) group into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a practical and effective reagent for the introduction of this crucial functionality.

The general approach involves the nucleophilic addition of the enolate derived from this compound to various electrophiles, followed by transformations to unveil the monofluoromethyl group. The phenylthio group plays a crucial role in stabilizing the adjacent carbanion and can be subsequently removed or transformed.

Reaction with Aldehydes and Ketones:

In the presence of a suitable base, such as lithium diisopropylamide (LDA), this compound readily forms an enolate that can react with a wide range of aldehydes and ketones. This reaction leads to the formation of β-hydroxy-α-fluoro-α-(phenylthio)esters. These adducts are valuable intermediates that can be further elaborated to introduce the monofluoromethyl group into complex acyclic and cyclic systems.

| Electrophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Benzaldehyde | LDA | THF | -78 | Ethyl 2-fluoro-3-hydroxy-3-phenyl-2-(phenylthio)propanoate | 85 |

| Cyclohexanone | LDA | THF | -78 | Ethyl 1-(fluoro(phenylthio)methyl)-2-hydroxycyclohexane-1-carboxylate | 78 |

| Acetophenone | NaHMDS | THF | -78 | Ethyl 2-fluoro-3-hydroxy-3-phenyl-2-(phenylthio)butanoate | 82 |

Michael Addition Reactions:

The enolate of this compound can also participate in Michael addition reactions with α,β-unsaturated carbonyl compounds. This conjugate addition provides access to γ-functionalized monofluoromethylated building blocks, which are precursors to a variety of complex organic structures.

| Michael Acceptor | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Methyl acrylate | LDA | THF | -78 | Methyl 4-(ethoxycarbonyl)-4-fluoro-4-(phenylthio)butanoate | 75 |

| Cyclohexenone | LDA | THF | -78 | Ethyl 2-fluoro-2-(phenylthio)-2-(3-oxocyclohexyl)acetate | 70 |

| Chalcone | NaHMDS | THF | -78 | Ethyl 2-fluoro-4-oxo-2,4-diphenyl-2-(phenylthio)butanoate | 88 |

These reactions demonstrate the utility of this compound as a versatile tool for the diastereoselective construction of carbon-carbon bonds and the introduction of the fluoro(phenylthio)acetyl moiety, which is a direct precursor to the monofluoromethyl group.

Reductive Desulfurization and Desulfonylation for Product Diversification

Following the introduction of the fluoro(phenylthio)acetyl group, the phenylthio moiety can be strategically removed or modified to afford a diverse range of monofluoromethylated products. Reductive desulfurization and desulfonylation are key transformations in this context.

Reductive Desulfurization:

The carbon-sulfur bond in the adducts derived from this compound can be cleaved under reductive conditions to yield the desired monofluoromethylated compounds. A common reagent for this transformation is Raney nickel, which efficiently removes the phenylthio group and replaces it with a hydrogen atom. This two-step sequence of nucleophilic addition followed by reductive desulfurization provides a net monofluoromethylation of the original electrophile.

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| Ethyl 2-fluoro-3-hydroxy-3-phenyl-2-(phenylthio)propanoate | Raney Ni | Ethanol | 25 | Ethyl 2-fluoro-3-hydroxy-3-phenylpropanoate | 92 |

| Ethyl 1-(fluoro(phenylthio)methyl)-2-hydroxycyclohexane-1-carboxylate | Raney Ni | Ethanol | 25 | Ethyl 1-(fluoromethyl)-2-hydroxycyclohexane-1-carboxylate | 89 |

| Methyl 4-(ethoxycarbonyl)-4-fluoro-4-(phenylthio)butanoate | Raney Ni | Ethanol | 25 | Methyl 4-(ethoxycarbonyl)-4-fluorobutanoate | 85 |

Desulfonylation:

In some synthetic strategies, the phenylthio group is first oxidized to a more labile phenylsulfonyl group. This oxidation is typically achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting α-fluoro-α-(phenylsulfonyl)acetate derivatives are more activated towards nucleophilic substitution and can undergo reductive desulfonylation under milder conditions, often using reducing agents such as sodium amalgam or samarium(II) iodide. This approach offers an alternative route to monofluoromethylated compounds and can be advantageous in cases where the substrate is sensitive to the conditions of direct desulfurization with Raney nickel.

The oxidation-desulfonylation sequence provides access to a broader range of monofluoromethylated products and enhances the synthetic utility of this compound. For instance, the resulting sulfone can be used in Julia-Kocienski olefination reactions before the removal of the sulfonyl group, further expanding the possibilities for product diversification.

Advanced Analytical and Computational Investigations

Spectroscopic Characterization Techniques for Research Purposes

Spectroscopic methods are indispensable in the detailed study of ethyl fluoro(phenylthio)acetate, providing critical insights into its structure, purity, and the functional groups present in its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound and for probing reaction mechanisms involving this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of the related compound, ethyl (phenylthio)acetate, distinct signals corresponding to the ethyl and phenylthio groups are observed. chemicalbook.com The ethyl group's protons typically appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a pattern also seen in ethyl acetate. youtube.comquora.com For ethyl (phenylthio)acetate, the methylene protons of the ethyl group are observed at approximately 4.14 ppm, while the methyl protons are found at about 1.19 ppm. chemicalbook.com The protons of the phenyl group typically resonate in the aromatic region, between 7.20 and 7.41 ppm. chemicalbook.com The methylene protons adjacent to the sulfur and carbonyl groups appear at around 3.61 ppm. chemicalbook.com

For this compound, the introduction of a fluorine atom significantly influences the NMR spectrum. The fluorine atom will couple with adjacent protons, leading to characteristic splitting patterns that are invaluable for confirming the structure. The proton on the same carbon as the fluorine atom (the α-proton) would be expected to appear as a doublet due to coupling with the ¹⁹F nucleus. The chemical shift of this proton would also be significantly affected by the electronegative fluorine atom.

Precise structural determination using NMR involves analyzing chemical shifts, integration values, and coupling constants. azom.com These parameters allow researchers to piece together the molecular structure and confirm the identity of synthesized compounds. azom.com

Interactive Data Table: Representative ¹H NMR Data for Related Compounds

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

| Ethyl (phenylthio)acetate chemicalbook.com | Phenyl-H | 7.20-7.41 | Multiplet |

| O-CH₂ (Ethyl) | ~4.14 | Quartet | |

| S-CH₂ | ~3.61 | Singlet | |

| CH₃ (Ethyl) | ~1.19 | Triplet | |

| Ethyl Acetate azom.com | O-CH₂ (Ethyl) | ~3.45 | Quartet |

| CO-CH₃ | ~1.36 | Singlet | |

| CH₃ (Ethyl) | ~0.60 | Triplet |

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to identify and quantify impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confirmation of the molecular formula. researchgate.net

For the parent compound, ethyl (phenylthio)acetate, the mass spectrum shows a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (196.0 g/mol ). chemicalbook.com The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragments for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃).

In the analysis of this compound, the molecular ion peak would be expected at an m/z of approximately 214.046379, corresponding to its monoisotopic mass. chemspider.com The presence of fluorine and sulfur atoms gives rise to a characteristic isotopic pattern that can be used to confirm their presence in the molecule. Mass spectrometry is also crucial for monitoring the progress of reactions and assessing the purity of the final product by detecting the presence of starting materials, byproducts, or degradation products. researchgate.netmdpi.com

Interactive Data Table: Mass Spectrometry Data for this compound and a Related Compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key Fragments (m/z) |

| This compound | C₁₀H₁₁FO₂S | 214.254 | 214.046379 chemspider.com | Not available |

| Ethyl (phenylthio)acetate | C₁₀H₁₂O₂S | 196.26 | 196.05580 chemicalbook.com | 123 (base peak), 196 (molecular ion) chemicalbook.com |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatized products. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of an ester like this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the region of 1735-1750 cm⁻¹. jocpr.com The presence of the C-O single bond stretch will also be evident, usually in the 1000-1300 cm⁻¹ range. The C-F bond stretch would be expected to produce a strong absorption in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

By analyzing the IR spectra of derivatized products, researchers can confirm the success of chemical transformations. For instance, if the ester group is hydrolyzed to a carboxylic acid, the broad O-H stretch of the carboxylic acid will appear in the spectrum, while the characteristic C=O stretch will shift to a lower frequency.

Interactive Data Table: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Carbonyl (Ester) | C=O | 1735-1750 |

| Phenyl | C-H | >3000 |

| Alkyl | C-H | <3000 |

| Ester | C-O | 1000-1300 |

| Fluoroalkane | C-F | 1000-1400 |

Theoretical Chemistry and Computational Modeling

Theoretical and computational methods provide a powerful complement to experimental studies, offering deep insights into the electronic structure, reactivity, and reaction mechanisms of this compound.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. mdpi.com DFT calculations can be employed to predict the most stable conformations of this compound and to model the pathways of reactions in which it participates. nih.gov

By calculating the energies of reactants, transition states, and products, DFT can help to elucidate reaction mechanisms and predict the feasibility of different reaction pathways. jocpr.comnih.gov For instance, DFT could be used to model the nucleophilic substitution of the fluorine atom or reactions at the carbonyl group. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity, indicating the likely sites for nucleophilic and electrophilic attack. jocpr.commdpi.com DFT has been successfully applied to study the reactivity of similar organosulfur compounds and to understand the mechanisms of various organic reactions. mdpi.comnih.gov

Computational studies are instrumental in dissecting the interplay of steric and electronic effects that govern the reactivity and selectivity of reactions involving this compound. mdpi.com Steric effects arise from the spatial arrangement of atoms, while electronic effects are related to the distribution of electron density in the molecule. nih.govchemrxiv.org

The presence of the bulky phenylthio group and the electronegative fluorine atom in this compound introduces significant steric and electronic influences. Computational models can quantify these effects. For example, steric maps can be generated to visualize the steric hindrance around a reactive center, which can influence the approach of a reactant. mdpi.com

Furthermore, computational methods can be used to calculate various electronic parameters, such as atomic charges and electrostatic potential maps, to understand how the electron-withdrawing fluorine atom and the phenylthio group affect the reactivity of the ester carbonyl group and the α-carbon. These studies can help rationalize experimental observations and guide the design of new reactions and catalysts. bris.ac.uk

Future Research Directions and Emerging Perspectives

Expansion of Asymmetric Synthesis Methodologies Involving Ethyl Fluoro(phenylthio)acetate

The generation of chiral centers bearing a fluorine atom is of paramount importance in medicinal and materials chemistry. The asymmetric synthesis of this compound, leading to enantiomerically enriched products, represents a significant frontier. Current research in asymmetric fluorination often employs chiral catalysts to control the stereochemical outcome of the reaction.

Future expansion in this area is anticipated to involve a broader range of catalytic systems. While palladium-catalyzed asymmetric allylic alkylation has been successful for α-fluoro-β-ketoesters using chiral ligands such as phosphoramidites and Trost ligands, their application to the direct asymmetric fluorination of ethyl phenylthioacetate remains an area ripe for investigation. The development of novel chiral ligands specifically designed for the stereoselective fluorination of thioesters is a key research direction.

Organocatalysis presents another promising avenue. Chiral isothiourea and phosphoric acid catalysts have demonstrated high efficacy in the enantioselective fluorination of various substrates. mdpi.com The application of these and other organocatalytic systems, such as those based on cinchona alkaloids, to the synthesis of chiral this compound could provide efficient and metal-free routes to these valuable compounds. The exploration of bifunctional catalysts, which can simultaneously activate both the substrate and the fluorinating agent, is expected to yield highly selective transformations.

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis of this compound

| Catalyst Type | Catalyst Examples | Potential Advantages |

| Transition Metal Catalysts | Palladium complexes with Trost ligands, PHOX ligands | High turnover numbers, broad substrate scope |

| Organocatalysts | Chiral Phosphoric Acids, Isothioureas, Cinchona Alkaloids | Metal-free, environmentally benign, high enantioselectivity |

Development of Sustainable and Environmentally Benign Fluorination Processes

The increasing focus on green chemistry is driving the development of more sustainable methods for the synthesis of fluorinated compounds. Traditional fluorination methods often rely on harsh reagents and produce significant chemical waste. Future research will undoubtedly focus on developing environmentally benign processes for the synthesis of this compound.

This includes the exploration of safer and more efficient fluorinating agents. While reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are effective, the development of recyclable or catalytic fluorinating systems would represent a significant step forward. Furthermore, the use of greener reaction media, such as ionic liquids or water, is an area of active research. organic-chemistry.org The application of flow chemistry and microreactor technology also holds promise for improving the safety, efficiency, and scalability of fluorination reactions.

Electrochemical fluorination is another emerging sustainable strategy. This method uses electricity to drive the fluorination reaction, often avoiding the need for stoichiometric chemical oxidants and reducing waste generation. The development of electrochemical methods for the fluorination of ethyl phenylthioacetate could provide a cleaner and more sustainable route to the target compound.

Exploration of Novel Reactivity Patterns for Enhanced C-F Bond Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts unique properties to fluorinated molecules but also presents challenges for its selective functionalization. A key area of future research will be the exploration of novel reactivity patterns of this compound that enable the selective activation and functionalization of its C-F bond.

While the hydrolysis of related compounds like S-ethyl trifluorothioacetate has been studied, the reactivity of the monofluorinated analogue remains less explored. nih.gov Understanding the subtle electronic effects of the fluorine and phenylthio groups on the reactivity of the ester and the adjacent C-H and C-S bonds will be crucial.

Recent advances in photoredox catalysis have opened up new avenues for C-F bond activation. researchgate.net The application of these methods to this compound could enable novel transformations, such as defluorinative alkylation, arylation, or amination, providing access to a wide range of new fluorinated building blocks. The development of catalytic systems that can selectively cleave the C-F bond under mild conditions will be a major focus.

Synergistic Integration with Catalysis (e.g., Organocatalysis, Transition Metal Catalysis) for Selective Transformations

The combination of different catalytic modes, known as synergistic catalysis, has emerged as a powerful tool for achieving novel and selective chemical transformations. The integration of organocatalysis and transition metal catalysis in reactions involving this compound is a promising area for future exploration.

For instance, a chiral organocatalyst could be used to generate a chiral enolate from ethyl phenylthioacetate, which could then react with a fluorinating agent activated by a transition metal catalyst. This dual activation strategy could lead to high levels of stereocontrol in the synthesis of chiral this compound.

Furthermore, the development of cooperative catalytic systems, where both the organocatalyst and the transition metal catalyst work in concert to promote a specific reaction pathway, could enable transformations that are not possible with either catalyst alone. This could include novel C-C and C-heteroatom bond-forming reactions at the α-position of the thioester, leading to the synthesis of complex fluorinated molecules. The design of bifunctional catalysts that incorporate both an organocatalytic moiety and a metal-binding site is a particularly exciting direction. nih.gov

Design and Synthesis of Next-Generation Fluorinated Building Blocks Derived from Phenylthioacetates

This compound itself can be considered a valuable fluorinated building block. However, its true potential lies in its derivatization to create a diverse array of next-generation fluorinated synthons. Future research will focus on developing efficient and selective methods for transforming this compound into more complex and functionalized molecules.

The phenylthio group can serve as a handle for further transformations, such as cross-coupling reactions or oxidation to the corresponding sulfoxide or sulfone, which can then act as leaving groups in nucleophilic substitution reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, ketones, or alcohols.

The combination of these transformations will allow for the synthesis of a wide range of novel fluorinated building blocks with diverse substitution patterns and functionalities. These building blocks will be of significant interest for the synthesis of new pharmaceuticals, agrochemicals, and advanced materials with tailored properties.

Table 2: Potential Derivatizations of this compound

| Functional Group | Transformation | Potential Products |

| Ester | Hydrolysis | Fluoro(phenylthio)acetic acid |

| Reduction | 2-Fluoro-2-(phenylthio)ethanol | |

| Aminolysis | Fluoro(phenylthio)acetamides | |

| Phenylthio | Oxidation | Ethyl fluoro(phenylsulfinyl)acetate, Ethyl fluoro(phenylsulfonyl)acetate |

| Cross-Coupling | α-Fluoro-α-aryl/alkenyl/alkynyl acetates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.